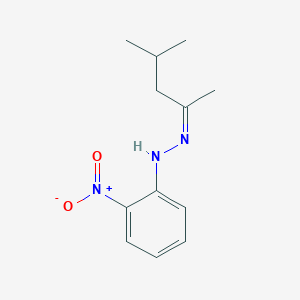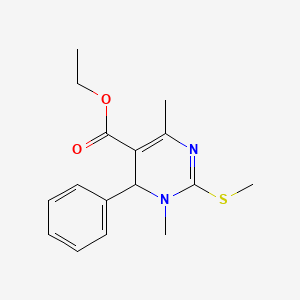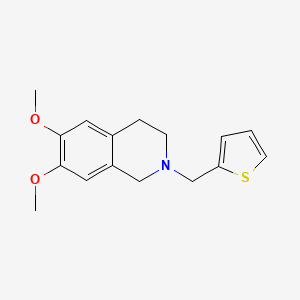
6,7-dimethoxy-2-(2-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
The compound “6,7-dimethoxy-2-(2-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains an isoquinoline backbone, which is a type of nitrogen-containing heterocycle. The isoquinoline ring is substituted with a dimethoxy group at positions 6 and 7, and a 2-thienylmethyl group at position 2 .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the isoquinoline ring, and the introduction of the dimethoxy and 2-thienylmethyl groups. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoquinoline ring, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The dimethoxy groups would contribute electron-donating effects, potentially influencing the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dimethoxy groups could increase its solubility in polar solvents .Mécanisme D'action
The mechanism of action of this compound is not clear from the available information. If it has biological activity, it would depend on the specific context, such as the type of biological system or pathway it interacts with.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6,7-dimethoxy-2-(thiophen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-18-15-8-12-5-6-17(11-14-4-3-7-20-14)10-13(12)9-16(15)19-2/h3-4,7-9H,5-6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTBEHARMMXWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-2-(thiophen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



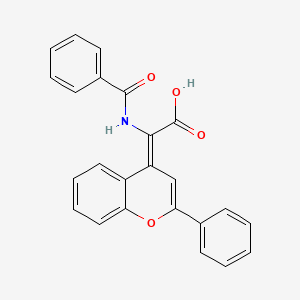
![(2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine](/img/structure/B3835190.png)
![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)](/img/structure/B3835197.png)
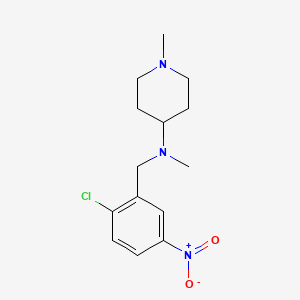

![3-[3-(9-anthryl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3835208.png)
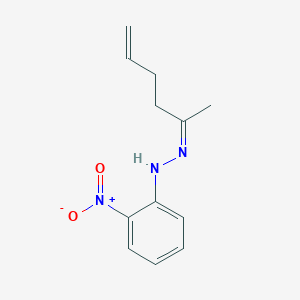
![6-{4-[3-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinamide](/img/structure/B3835224.png)

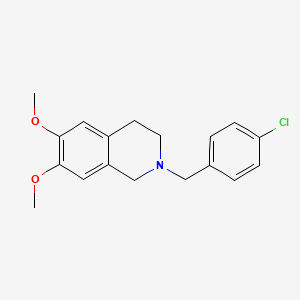

![2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B3835259.png)
